2-(9H-xanthen-9-yl)ethanol

Description

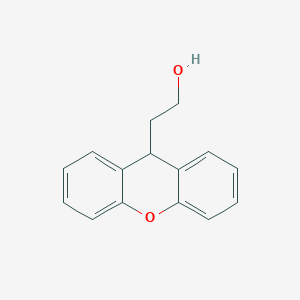

2-(9H-Xanthen-9-yl)ethanol is a xanthene derivative characterized by a central tricyclic xanthene core (two benzene rings fused via an oxygen atom) substituted with an ethanol group at the 9-position. Xanthene derivatives are widely studied for their fluorescence properties, stability, and versatility in organic synthesis and materials science.

Properties

Molecular Formula |

C15H14O2 |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

2-(9H-xanthen-9-yl)ethanol |

InChI |

InChI=1S/C15H14O2/c16-10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8,11,16H,9-10H2 |

InChI Key |

YIONFHOKPKSLGM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(9H-xanthen-9-yl)ethanol, emphasizing differences in functional groups, synthesis yields, and applications:

Structural and Functional Differences

- Ethanol vs. Methanol Derivatives: 9H-Xanthene-9-methanol (CAS 5490-92-6) differs from the target compound by a methyl group instead of an ethanol chain. Methanol derivatives are generally more volatile and less polar, impacting their solubility and applications in aqueous systems .

- Acid vs. Ester Derivatives : (9H-Xanthen-9-yl)acetic acid (CAS 1217-58-9) and its esters (e.g., ethyl ester in (S)-29) exhibit distinct reactivity. The carboxylic acid group enables covalent bonding with proteins for fluorescence studies, while esters are intermediates in chiral polymer synthesis .

- Sulfur-Containing Derivatives : Compounds like potassium 2-(9H-xanthen-9-yl)hydrazinecarbodithioate (B3) introduce sulfur moieties, enhancing metal-binding capabilities and enabling applications in coordination chemistry .

Spectroscopic and Stability Comparisons

- NMR Signatures: Ethanol and acetic acid derivatives show distinct ¹H NMR shifts for their side chains. For example, (S)-29 displays a triplet for the ethyl ester group (δ 4.21 ppm), while (S)-28 exhibits a singlet for the xanthene protons (δ 7.33–7.06 ppm) .

- Acid Lability : The 9H-xanthen-9-yl (Xan) group is stable under mild acidic conditions (0.1% TFA), whereas its 2-methoxy analog (2-Moxan) is more acid-labile, enabling selective deprotection in peptide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.